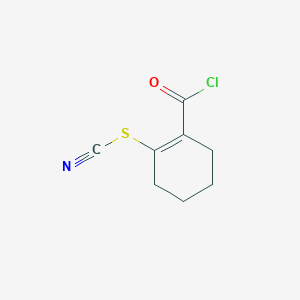
2-(Chlorocarbonyl)cyclohex-1-en-1-yl thiocyanate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Chlorocarbonyl)cyclohex-1-en-1-yl thiocyanate is an organic compound that features a cyclohexene ring substituted with chlorocarbonyl and thiocyanate groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chlorocarbonyl)cyclohex-1-en-1-yl thiocyanate can be achieved through several methods. One common approach involves the reaction of cyclohexene with chlorocarbonyl and thiocyanate reagents under controlled conditions. For instance, cyclohexene can be reacted with phosgene (carbonyl chloride) to introduce the chlorocarbonyl group, followed by the addition of thiocyanate to form the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and reagent concentrations, are carefully controlled to optimize yield and purity. The use of catalysts and continuous flow processes can further enhance the efficiency of the production.
化学反应分析
Types of Reactions
2-(Chlorocarbonyl)cyclohex-1-en-1-yl thiocyanate undergoes various chemical reactions, including:
Substitution Reactions: The chlorocarbonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Addition Reactions: The double bond in the cyclohexene ring can participate in addition reactions with electrophiles and nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced products.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and alcohols for substitution reactions, and electrophiles like halogens for addition reactions. Typical reaction conditions involve the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum complexes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while addition reactions with halogens can produce halogenated cyclohexene compounds.
科学研究应用
2-(Chlorocarbonyl)cyclohex-1-en-1-yl thiocyanate has several scientific research applications:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of novel materials with specific properties, such as polymers and coatings.
Biological Studies: Researchers use it to study the interactions of thiocyanate-containing compounds with biological systems, which can provide insights into enzyme mechanisms and metabolic pathways.
Industrial Applications: It is employed in the production of specialty chemicals and as a reagent in chemical manufacturing processes
作用机制
The mechanism of action of 2-(Chlorocarbonyl)cyclohex-1-en-1-yl thiocyanate involves its reactivity with various molecular targets. The chlorocarbonyl group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The thiocyanate group can interact with metal ions and enzymes, influencing their activity and stability. These interactions can modulate biochemical pathways and cellular processes .
相似化合物的比较
Similar Compounds
Cyclohexenone: A related compound with a similar cyclohexene ring structure but different functional groups.
Cyclohex-1-en-1-yl acetate: Another compound with a cyclohexene ring, featuring an acetate group instead of chlorocarbonyl and thiocyanate groups
Uniqueness
The combination of these functional groups allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial contexts .
属性
CAS 编号 |
65200-31-9 |
|---|---|
分子式 |
C8H8ClNOS |
分子量 |
201.67 g/mol |
IUPAC 名称 |
(2-carbonochloridoylcyclohexen-1-yl) thiocyanate |
InChI |
InChI=1S/C8H8ClNOS/c9-8(11)6-3-1-2-4-7(6)12-5-10/h1-4H2 |
InChI 键 |
JKYJHMOQWUVFFW-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(=C(C1)C(=O)Cl)SC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,2'-[Cyclohexane-1,1-diylbis(oxymethylene)]bis(oxirane)](/img/structure/B14482519.png)

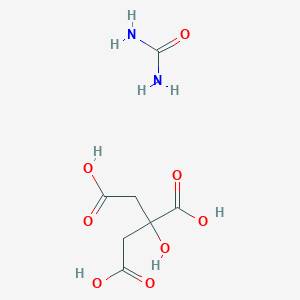
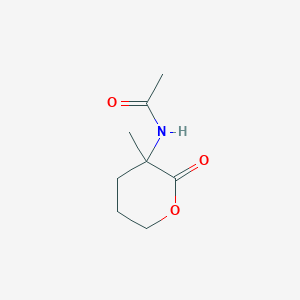
![N-(6-Aminohexyl)-6-[(E)-(hydrazinylmethylidene)amino]hexanamide](/img/structure/B14482559.png)
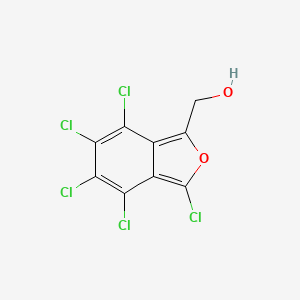
![2,2'-Disulfanediylbis{N-[2-(4-chlorophenyl)ethyl]benzamide}](/img/structure/B14482567.png)

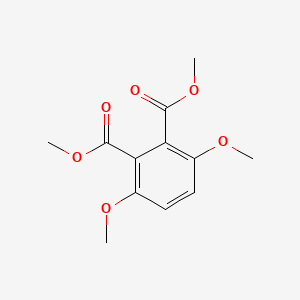


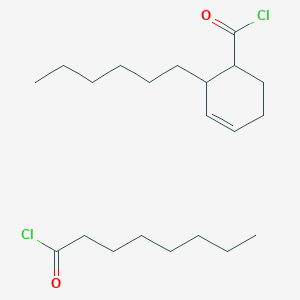

![2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-(4-{[(4-cyanophenyl)carbamoyl]amino}-3-hydroxyphenyl)hexanamide](/img/structure/B14482602.png)
